molecular formula C6F10O3 B1295126 Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) CAS No. 7309-84-4

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane)

Cat. No.: B1295126
CAS No.: 7309-84-4
M. Wt: 310.05 g/mol
InChI Key: CWRPQPNYDDMAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) typically involves the fluorination of precursor compounds. Common methods include:

    Direct Fluorination: Using elemental fluorine or fluorinating agents like cobalt trifluoride.

    Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production may involve large-scale fluorination processes, often conducted under controlled conditions to ensure safety and efficiency. The choice of method depends on factors like cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Typically conducted in acidic or basic conditions.

    Reduction: Often performed in anhydrous solvents under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its use in drug development, particularly for its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Hexafluoropropylene oxide: Another fluorinated compound with similar stability and reactivity.

    Perfluorooctanoic acid: Known for its use in industrial applications and environmental persistence.

Uniqueness

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its high fluorine content contributes to its exceptional stability and resistance to chemical degradation.

Conclusion

Perfluoro(2-oxo-3,6-dimethyl-1,4-dioxane) is a fluorinated compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various scientific and industrial purposes. Further research and detailed studies are essential to fully understand its potential and applications.

Properties

IUPAC Name

3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O3/c7-2(4(9,10)11)1(17)18-3(8,5(12,13)14)6(15,16)19-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPQPNYDDMAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880210
Record name Perfluoro-3,6-dimethyl-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7309-84-4
Record name 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7309-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-3,6-dimethyl-1,4-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.